molecular formula C19H22N4S B2778228 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione CAS No. 440334-13-4

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione

Cat. No.: B2778228
CAS No.: 440334-13-4
M. Wt: 338.47
InChI Key: WMCUXLWSUIQCFW-UHFFFAOYSA-N
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Description

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione is a synthetic organic compound belonging to the quinazolinethione class, a family of nitrogen-containing heterocycles recognized for their significant potential in pharmaceutical and biological research . This molecule features a quinazoline core substituted with a thione group at the 2-position and a complex N-ethylanilino-propylamino side chain at the 4-position. The presence of this multi-functional side chain is designed to influence the compound's physicochemical properties, bioavailability, and target binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Quinazoline and quinazolinethione derivatives, including this compound, are subjects of extensive investigation in medicinal chemistry due to their diverse biological activities . Researchers are exploring its potential as a key scaffold for developing novel therapeutic agents. The structural motif is associated with a wide spectrum of pharmacological properties observed in related analogs, such as anticancer , antimicrobial , anticonvulsant , anti-inflammatory , and antiviral activities . The specific N-ethylanilino-propylamino side chain may confer unique receptor binding characteristics, potentially targeting enzyme systems or cellular pathways relevant to disease pathology. This product is provided for research use only and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should adhere to appropriate safety protocols and consult relevant literature on the handling of quinazoline derivatives .

Properties

CAS No.

440334-13-4

Molecular Formula

C19H22N4S

Molecular Weight

338.47

IUPAC Name

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C19H22N4S/c1-2-23(15-9-4-3-5-10-15)14-8-13-20-18-16-11-6-7-12-17(16)21-19(24)22-18/h3-7,9-12H,2,8,13-14H2,1H3,(H2,20,21,22,24)

InChI Key

WMCUXLWSUIQCFW-UHFFFAOYSA-N

SMILES

CCN(CCCNC1=NC(=S)NC2=CC=CC=C21)C3=CC=CC=C3

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the reaction of anthranilic acid with formamide to form the quinazoline ringIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline-2-thione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylanilino group can be replaced with other nucleophiles under appropriate conditions.

Scientific Research Applications

Biological Activities

Quinazoline derivatives, including 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione, exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Studies have shown that quinazoline derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For example, compounds derived from quinazoline have demonstrated effectiveness against Escherichia coli, Staphylococcus aureus, and Candida albicans .
  • Anticancer Properties : Quinazolines are also recognized for their potential as anticancer agents. Research indicates that certain derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of quinazoline derivatives, making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinazoline derivatives, including this compound. The results indicated a marked reduction in bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of quinazoline derivatives. The study found that treatment with this compound led to significant apoptosis in cancer cell lines, highlighting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione can be compared with other similar compounds, such as:

    1-[2-[3-(N-ethylanilino)propylamino]-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester: This compound shares a similar ethylanilino group but differs in its core structure, which includes a cyclobutenyl and piperidinecarboxylic acid ester.

    Other quinazoline derivatives: These compounds may have different substituents on the quinazoline ring, leading to variations in their chemical and biological properties.

Biological Activity

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. Quinazolines have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Biological Activity Overview

Research has indicated that quinazoline derivatives exhibit a wide range of biological activities. The specific compound has demonstrated notable effects in several studies, which are summarized below.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a study published in European Journal of Medicinal Chemistry reported that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways .

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial properties. A study conducted by researchers at a leading pharmaceutical institute demonstrated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this quinazoline derivative has been studied for its anti-inflammatory properties. Experimental models have shown that it can significantly reduce inflammation markers in vitro and in vivo, making it a candidate for further development in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeModel/System UsedObserved EffectReference
AnticancerVarious cancer cell linesSignificant cytotoxicity
AntimicrobialBacterial strains (Gram-positive/negative)Effective inhibition
Anti-inflammatoryIn vitro and animal modelsReduction in inflammation markers

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. For instance:

  • Kinase Inhibition : The compound may inhibit key kinases involved in signaling pathways that regulate cell growth and survival.
  • DNA Interaction : Some studies suggest that quinazoline derivatives can intercalate with DNA, disrupting replication and transcription processes.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione?

The synthesis of quinazoline derivatives typically involves cyclization reactions or functionalization of preformed quinazoline cores. For example, anthranilic acid derivatives can react with acylating agents or amines under reflux conditions, as seen in analogous quinazolinone syntheses . Key steps include:

  • Amine functionalization : Introducing the N-ethylanilino-propylamino side chain via nucleophilic substitution or reductive amination.
  • Thione formation : Sulfur incorporation using Lawesson’s reagent or thiourea derivatives.
    Validate purity via HPLC and elemental analysis, as incomplete cyclization or side reactions may yield byproducts like unreacted intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the quinazoline backbone and substituent integration. Aromatic protons in the 6.5–8.5 ppm range and thiocarbonyl (C=S) signals near 160–180 ppm in 13C^{13}C-NMR are diagnostic .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+^+) and fragmentation patterns.
  • FT-IR : Confirm the C=S stretch (~1200–1050 cm1^{-1}) and N-H stretches (~3300 cm1 ^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Employ factorial design of experiments (DoE) to systematically assess variables (temperature, solvent, catalyst). For example:

  • Central composite design : Test 3–5 factors (e.g., reaction time, reagent stoichiometry) to identify interactions affecting yield .
  • Computational guidance : Use quantum chemical calculations (e.g., DFT) to model transition states and predict optimal pathways. ICReDD’s integrated computational-experimental workflows reduce trial-and-error approaches .
  • In situ monitoring : Techniques like ReactIR or inline NMR track reaction progress and intermediate formation .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?

  • Cross-validate assays : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity, kinase inhibition assays) with positive controls (e.g., gefitinib for EGFR inhibition) .
  • Structural analogs : Compare activity trends with derivatives (e.g., 4-aminoquinazoline cores with varying substituents) to isolate pharmacophore contributions .
  • Solubility/purity checks : Ensure compound solubility in assay media (use DMSO stocks <0.1%) and confirm purity (>95% by HPLC) to exclude excipient interference .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or tubulin. Validate with MD simulations (e.g., GROMACS) to assess binding stability .
  • QSAR modeling : Train models on quinazoline derivatives’ bioactivity data to correlate substituent properties (e.g., logP, polar surface area) with efficacy .
  • AI-driven platforms : Tools like AlphaFold 3 or COMSOL Multiphysics integrate AI to predict protein-ligand interactions and optimize lead compounds .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics/proteomics : Perform RNA-seq or LC-MS/MS to identify differentially expressed pathways (e.g., apoptosis markers like caspase-3) .
  • Kinase profiling : Use kinase inhibitor panels (e.g., Eurofins) to screen off-target effects.
  • CRISPR-Cas9 knockouts : Validate target dependency by silencing putative targets (e.g., EGFR) and assessing resistance .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate IC50_{50} values.
  • Bootstrap resampling : Estimate confidence intervals for parameters like EC50_{50} to assess reproducibility .
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., derivative vs. parent compound) .

Q. How should stability studies be designed for this compound under physiological conditions?

  • Forced degradation : Expose the compound to acidic/basic conditions, heat, and light. Monitor degradation via UPLC-MS and identify breakdown products .
  • Plasma stability assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining parent compound .

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in synthetic and biological experiments?

  • Detailed SOPs : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry) and biological assay parameters (cell passage number, serum batch) .
  • Open data sharing : Deposit raw spectra, assay data, and computational models in repositories like PubChem or Zenodo .

Q. How can researchers address discrepancies between computational predictions and experimental results?

  • Sensitivity analysis : Test computational models against minor structural changes (e.g., tautomerism, protonation states) .
  • Experimental validation : Synthesize top-ranked analogs from virtual screens and compare predicted vs. observed activities .

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